N-(5,6-Dihydroxy-6-methylheptyl)-2-(1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-Dihydroxy-6-methylheptyl)-2-(1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with both indole and acetamide functional groups, which may contribute to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dihydroxy-6-methylheptyl)-2-(1H-indol-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and acetamide derivatives.
Functional Group Introduction:
Coupling Reaction: The final step involves coupling the indole derivative with the acetamide derivative under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-Dihydroxy-6-methylheptyl)-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(5,6-Dihydroxy-6-methylheptyl)-2-(1H-indol-3-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)-2-(1H-indol-3-yl)acetamide: Similar structure with a hydroxyethyl side chain.
N-(5-Hydroxy-6-methylheptyl)-2-(1H-indol-3-yl)acetamide: Similar structure with a single hydroxy group.
N-(5,6-Dihydroxyheptyl)-2-(1H-indol-3-yl)acetamide: Similar structure without the methyl group.
Uniqueness
N-(5,6-Dihydroxy-6-methylheptyl)-2-(1H-indol-3-yl)acetamide is unique due to the presence of both dihydroxy and methyl groups on the heptyl side chain, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
61755-39-3 |
---|---|
Molecular Formula |
C18H26N2O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(5,6-dihydroxy-6-methylheptyl)-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,23)16(21)9-5-6-10-19-17(22)11-13-12-20-15-8-4-3-7-14(13)15/h3-4,7-8,12,16,20-21,23H,5-6,9-11H2,1-2H3,(H,19,22) |
InChI Key |
IUAATEJSROYWFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CCCCNC(=O)CC1=CNC2=CC=CC=C21)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.